molecular formula C12H19NO2 B7499901 2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide

2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide

Cat. No.: B7499901
M. Wt: 209.28 g/mol
InChI Key: FUFXLMPIYBIMIY-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a furan derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for research in areas such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide is complex and not fully understood. This compound is believed to exert its effects through various mechanisms, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of various antioxidant and detoxification genes. This compound has also been shown to inhibit the activity of various pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, neuroprotective, and antioxidant effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to activate Nrf2, which regulates the expression of various antioxidant and detoxification genes, thereby reducing oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide has several advantages as a research tool, including its ability to modulate various cellular pathways and its low toxicity. However, this compound also has several limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems, making it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide. One area of interest is the development of new this compound derivatives with improved pharmacological properties, such as increased solubility and specificity for particular cellular pathways. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including neurodegenerative diseases, autoimmune diseases, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of this compound and its potential interactions with other compounds in complex biological systems.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide involves the reaction of 2,5-dimethylfuran with N-(2-methylbutan-2-yl)formamide in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, and the yield of this compound can be optimized through various parameters such as temperature, pressure, and reaction time.

Scientific Research Applications

2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, immunomodulatory, and neuroprotective effects, making it a promising candidate for the treatment of diseases such as multiple sclerosis, psoriasis, and Alzheimer's disease. In agriculture, this compound has been shown to exhibit herbicidal and fungicidal activity, making it a potential candidate for the development of new pesticides. In environmental science, this compound has been shown to exhibit catalytic activity in various chemical reactions, making it a promising candidate for the development of new catalysts.

Properties

IUPAC Name

2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-6-12(4,5)13-11(14)10-7-8(2)15-9(10)3/h7H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFXLMPIYBIMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=C(OC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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